![molecular formula C10H7Cl2N3O B1450376 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine CAS No. 1503974-35-3](/img/structure/B1450376.png)
4-(3,5-Dichlorophenoxy)pyrimidin-2-amine
Overview
Description
4-(3,5-Dichlorophenoxy)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
Scientific Research Applications
Efflux Pump Inhibitor
Efflux pumps are a relevant factor in antimicrobial resistance. In E. coli, the tripartite efflux pump AcrAB-TolC removes a chemically diverse set of antibiotics from the bacterium . Therefore, small molecules interfering with efflux pump function are considered adjuvants for improving antimicrobial therapies . Several compounds targeting the periplasmic adapter protein AcrA and the efflux pump AcrB have been identified to act synergistically with different antibiotics .
Antimicrobial Studies
The compound could be used in antimicrobial studies. As mentioned above, it has been shown to have a synergistic effect with erythromycin on E. coli .
Microscale Thermophoresis
Microscale thermophoresis is a powerful tool for the analysis of biomolecular interactions. The compound could be used in this field to study the interactions between different molecules .
Dynamic Light Scattering
Dynamic light scattering is a technique in physics that can be used to determine the size distribution profile of small particles in suspension or polymers in solution. The compound could be used in this field to study the properties of colloidal aggregates .
Nano-Differential Scanning Fluorimetry
Nano-differential scanning fluorimetry is a method used to determine the stability of proteins and other biomolecules. The compound could be used in this field to study the stability of various biomolecules .
Inhibitory Response Versus Inflammatory Mediators
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mechanism of Action
Target of Action
The primary target of 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Biochemical Pathways
The biochemical pathways affected by 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine are likely related to cell division and the cell cycle, given the role of PLK4 in centriole duplication. By inhibiting PLK4, the compound could disrupt these processes, leading to cell cycle arrest and potentially cell death, particularly in cancer cells where PLK4 is overexpressed .
Result of Action
The molecular and cellular effects of 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine’s action would likely include disruption of centriole duplication, cell cycle arrest, and potentially cell death, particularly in cells where PLK4 is overexpressed . These effects could make the compound a potential candidate for anticancer therapy.
properties
IUPAC Name |
4-(3,5-dichlorophenoxy)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-6-3-7(12)5-8(4-6)16-9-1-2-14-10(13)15-9/h1-5H,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFQZJJEGHCAON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.